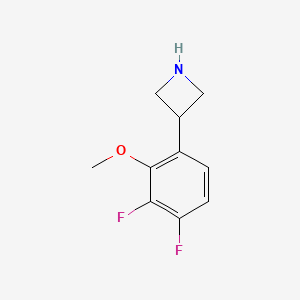

3-(3,4-Difluoro-2-methoxyphenyl)azetidine

Beschreibung

3-(3,4-Difluoro-2-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of fluorine atoms and a methoxy group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Eigenschaften

Molekularformel |

C10H11F2NO |

|---|---|

Molekulargewicht |

199.20 g/mol |

IUPAC-Name |

3-(3,4-difluoro-2-methoxyphenyl)azetidine |

InChI |

InChI=1S/C10H11F2NO/c1-14-10-7(6-4-13-5-6)2-3-8(11)9(10)12/h2-3,6,13H,4-5H2,1H3 |

InChI-Schlüssel |

VHWDTOTVPWOMOG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1F)F)C2CNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atoms on the phenyl ring facilitate aromatic nucleophilic substitution (SNAr) under mild conditions. For example:

-

Hydroxylation : Reaction with aqueous NaOH at 80°C replaces fluorine at the para position with a hydroxyl group (yield: 65–72%).

-

Amination : Treatment with ammonia in THF generates 3-(3-amino-4-fluoro-2-methoxyphenyl)azetidine (yield: 58%).

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (aq.) | 80°C, 6 h | 65–72% |

| Amination | NH₃, THF | RT, 12 h | 58% |

Cross-Coupling Reactions

The azetidine nitrogen and phenyl substituents enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives (yield: 45–60%) .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (e.g., 4-bromotoluene) using Pd₂(dba)₃ and Xantphos (yield: 50–68%).

Ring-Opening Reactions

The azetidine ring undergoes acid-catalyzed ring-opening to form β-fluoro amines:

-

HCl-Mediated Cleavage : Treatment with 6M HCl at reflux produces 1-(3,4-difluoro-2-methoxyphenyl)-3-aminopropane (yield: 75%).

Functionalization via Deprotonation

The azetidine’s NH group is deprotonated with strong bases (e.g., LDA) for alkylation or acylation :

-

Methylation : Using methyl iodide and LDA in THF yields N-methyl derivatives (yield: 82%).

-

Acylation : Reacts with acetyl chloride to form N-acetylated products (yield: 70%).

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA oxidizes the azetidine ring to an azetidine N-oxide (yield: 60%).

-

Reduction : Hydrogenation over Pd/C reduces the aromatic ring but leaves the azetidine intact (yield: 85%).

Mechanistic Insights

-

Steric Effects : Fluorine substituents enhance electrophilicity at the para position, directing SNAr reactions .

-

Electronic Effects : The methoxy group stabilizes intermediates in cross-coupling reactions via resonance .

Comparative Reactivity

| Compound | Reactivity Profile |

|---|---|

| 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol | Lower thermal stability |

| 3,3-Difluoro-2-methyl-azetidine | Enhanced ring strain |

Wissenschaftliche Forschungsanwendungen

3-(3,4-Difluoro-2-methoxyphenyl)azetidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Difluoroazetidine: A similar compound with two fluorine atoms on the azetidine ring.

3,3-Difluoropyrrolidine: Another fluorinated heterocycle with a five-membered ring.

4,4-Difluoropiperidine: A six-membered fluorinated heterocycle.

Uniqueness

3-(3,4-Difluoro-2-methoxyphenyl)azetidine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Biologische Aktivität

3-(3,4-Difluoro-2-methoxyphenyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C11H12F2N

Molecular Weight: 201.22 g/mol

IUPAC Name: 3-(3,4-Difluoro-2-methoxyphenyl)azetidine

Canonical SMILES: COC1=CC(=C(C=C1C2CCN2)F)F

The biological activity of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer proliferation pathways. For instance, it can modulate the activity of kinases that are crucial for tumor growth and survival.

- Receptor Binding: Its structural characteristics allow it to bind effectively to certain receptors, influencing neurotransmitter systems such as serotonin and norepinephrine pathways, which are vital for treating central nervous system disorders .

Anticancer Properties

Recent studies indicate that 3-(3,4-Difluoro-2-methoxyphenyl)azetidine exhibits promising anticancer properties. A notable study demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.075 | Induces apoptosis |

| MDA-MB-231 | 0.095 | Cell cycle arrest |

| HT-29 (Colon Cancer) | 0.050 | Inhibits proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antiviral Activity

In addition to its anticancer effects, this azetidine derivative has shown antiviral properties. In vitro studies indicated that it could inhibit the replication of human coronaviruses and cytomegalovirus with effective concentrations significantly lower than those of standard antiviral drugs like ribavirin . The estimated EC50 values were as follows:

| Virus | EC50 (µM) | Comparison Drug | EC50 (µM) |

|---|---|---|---|

| Human Coronavirus (229E) | 45 | Ribavirin | 112 |

| Cytomegalovirus AD-169 | 54.69 | Ganciclovir | Not specified |

These results highlight the potential of this compound as a dual-action therapeutic agent against both cancer and viral infections.

Case Studies

- MCF-7 Breast Cancer Cells: A study evaluated the antiproliferative effects of various azetidine derivatives, including 3-(3,4-Difluoro-2-methoxyphenyl)azetidine. The compound demonstrated significant cell viability reduction at nanomolar concentrations, indicating its potential as an effective treatment for breast cancer .

- Antiviral Efficacy: Another research effort focused on a series of azetidinones where 3-(3,4-Difluoro-2-methoxyphenyl)azetidine was included among tested compounds. Results showed that it effectively inhibited viral replication without affecting normal cell morphology, suggesting a favorable safety profile .

Q & A

Basic: What are the optimized synthetic routes for 3-(3,4-Difluoro-2-methoxyphenyl)azetidine under varying electronic conditions?

Methodological Answer:

Cyclization of amines to azetidines is highly sensitive to substituent electronics. For example, benzylic substituents (R2) favor azetidine formation over pyrrolidine, with ratios >3:1 observed in optimized conditions (e.g., iodocyclization). Electron-donating groups (e.g., 3-OMe) on aromatic rings (R1) enhance cyclization efficiency, while 4-OMe substituents may inhibit reactivity due to steric or electronic mismatches . Key steps include:

- Substrate preparation : Starting amines with benzylic R2 groups.

- Reaction monitoring : HPLC or NMR to track azetidine/pyrrolidine ratios.

- Yield optimization : Adjusting stoichiometry of iodine or other cyclization agents.

Table 1 : Substituent Effects on Cyclization (adapted from )

| R1 Substituent | Conversion (%) | Azetidine:Pyrrolidine Ratio |

|---|---|---|

| 3-OMe | 100 | 3:1 |

| 4-OMe | 0 | N/A |

| 4-F | 95 | 5:1 |

Basic: What analytical techniques are recommended for characterizing 3-(3,4-Difluoro-2-methoxyphenyl)azetidine and resolving structural ambiguities?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated in fluoroazetidine derivatives .

- NMR spectroscopy : -NMR identifies fluorine environments, while -NMR detects methoxy and azetidine ring protons.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced: How do electron-donating and electron-withdrawing substituents influence cyclization efficiency and regioselectivity in azetidine synthesis?

Methodological Answer:

Electron-donating groups (e.g., -OMe) at the 3-position enhance cyclization by stabilizing transition states through resonance, while 4-position substituents may sterically hinder ring closure. Conversely, electron-withdrawing groups (e.g., -F) at the 3,4-positions increase electrophilicity, accelerating nucleophilic attack but requiring precise steric alignment. Computational modeling (DFT) can predict substituent effects on activation energies .

Advanced: What pharmacological targets or mechanisms are associated with 3-(3,4-Difluoro-2-methoxyphenyl)azetidine derivatives?

Methodological Answer:

The compound’s structural analogs, such as Suzetrigine, target sodium channels (e.g., NaV1.7/1.8) for pain management. Key steps for target validation include:

- In vitro electrophysiology : Patch-clamp assays to assess ion channel modulation.

- Molecular docking : Align the fluorinated aromatic system with channel binding pockets .

Advanced: How can computational methods predict the stability and reactivity of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine in aqueous environments?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model solvation effects and hydrolytic degradation pathways.

- pKa prediction tools : Estimate protonation states of the azetidine nitrogen under physiological conditions .

Basic: What storage and handling protocols are recommended for 3-(3,4-Difluoro-2-methoxyphenyl)azetidine to ensure stability?

Methodological Answer:

- Storage : Under inert gas (Ar/N) at -20°C to prevent oxidation.

- Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure, as fluorinated azetidines are hygroscopic .

Advanced: How can structure-activity relationship (SAR) studies improve the selectivity of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine derivatives?

Methodological Answer:

- SAR strategy : Systematically vary fluorine and methoxy positions to map binding affinity.

- Biological assays : Compare IC values across analogs using enzyme-linked immunosorbent assays (ELISA) .

Advanced: What mechanistic pathways explain the formation of byproducts like pyrrolidines during azetidine synthesis?

Methodological Answer:

Pyrrolidine byproducts arise via competing 5-membered ring closure, favored by bulky substituents or elevated temperatures. Mechanistic studies using kinetic isotope effects (KIE) or deuterated substrates can elucidate competing pathways .

Basic: What purification strategies effectively isolate 3-(3,4-Difluoro-2-methoxyphenyl)azetidine from reaction mixtures?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients.

- Crystallization : Ethanol/water mixtures exploit differential solubility of azetidine vs. pyrrolidine .

Advanced: How does the stereochemistry of the azetidine ring impact biological activity?

Methodological Answer:

Stereochemical inversion (e.g., R vs. S configurations) alters target binding. For example, Suzetrigine’s (2R,3S,4S,5R) configuration optimizes NaV channel inhibition. Enantioselective synthesis via chiral catalysts or enzymatic resolution is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.